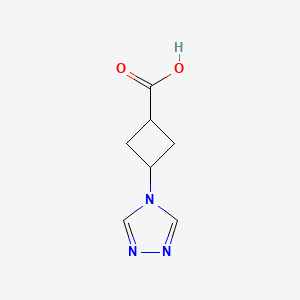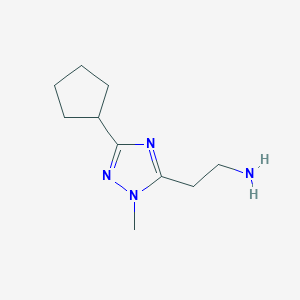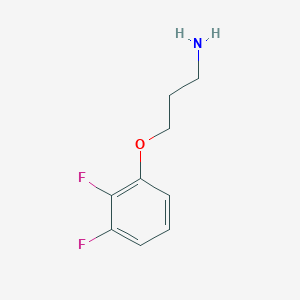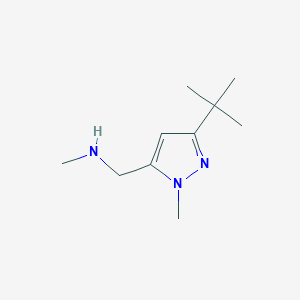
(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: Starting from a suitable diene or cyclobutene precursor, the cyclobutane ring can be formed through cycloaddition reactions.
Introduction of the Triazole Group:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) or alkyl halides.
Major Products:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Various substituted triazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: Its unique structure may be useful in the design of novel polymers or materials with specific properties.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used as a probe to study biological processes involving triazole-containing molecules.
Industry:
Agriculture: Potential use as a building block for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring may provide structural rigidity, enhancing binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
相似化合物的比较
(1r,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid: Similar structure but with a different triazole isomer.
(1r,3r)-3-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid: Another isomer with the triazole ring attached at a different position.
Uniqueness:
Structural Features: The specific positioning of the triazole ring and carboxylic acid group in (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid provides unique chemical properties and reactivity.
Applications: Its unique structure may offer advantages in specific applications, such as enhanced binding affinity in drug development or unique material properties in polymer science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-6(2-5)10-3-8-9-4-10/h3-6H,1-2H2,(H,11,12) |
InChI 键 |
LJFVRYVHCGKQJM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N2C=NN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)




![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)

![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
